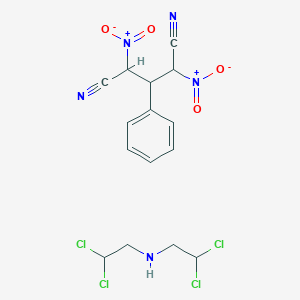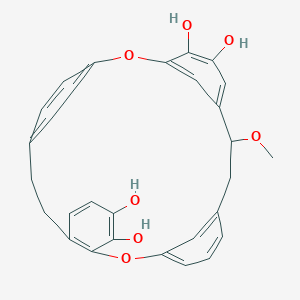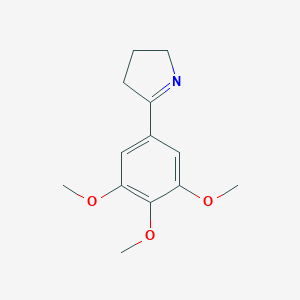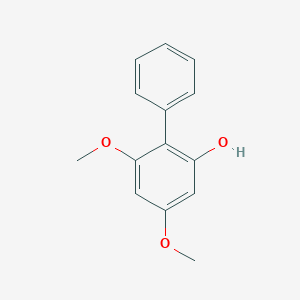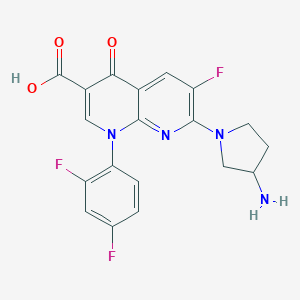
Tosufloxacine
Vue d'ensemble
Description
Tosufloxacin (TFLX) is a synthetic quinolone antibiotic used in laboratory experiments to treat bacterial infections. It is a broad-spectrum antibiotic, meaning it is effective against a wide range of bacteria. TFLX is an important tool in the study of bacterial physiology, providing researchers with an effective way to study the effects of antibiotics on bacterial populations.
Applications De Recherche Scientifique
Activité anti-persistante contre Staphylococcus aureus
La tosufloxacine a été identifiée comme étant très active contre les persistants de Staphylococcus aureus. Dans un criblage de bibliothèque de médicaments cliniques, il a été constaté qu'elle éradiquait complètement les persistants de S. aureus in vitro en deux jours, ce qui est significatif compte tenu du défi que représentent les persistants en raison de leur résistance phénotypique .
Traitement des infections urinaires (IU)
La recherche a montré que la this compound peut éradiquer efficacement les persistants d'Escherichia coli uropathogène. Ceci est particulièrement important pour les IU, où les antibiotiques actuels peuvent ne pas réussir à éliminer les infections persistantes. La capacité de la this compound à éliminer complètement les persistants d'E. coli in vitro en trois jours suggère son potentiel pour développer des traitements plus efficaces des IU .
Activité contre les bactéries Gram-négatives
La this compound a démontré son efficacité contre les persistants de bactéries Gram-positives et Gram-négatives. Cette activité à large spectre est cruciale car elle pourrait conduire au développement de traitements pour diverses infections bactériennes persistantes .
Activité bactéricide in vivo
Des études in vivo ont montré que la this compound présente une activité bactéricide significative contre les biofilms de Pseudomonas aeruginosa. Ceci est remarquable car les biofilms sont des communautés bactériennes complexes qui sont notoirement difficiles à traiter en raison de leur résistance aux antibiotiques .
Potentiel de repositionnement
La capacité de la this compound à agir contre les persistants bactériens suggère son potentiel de repositionnement comme traitement pour les infections difficiles à éradiquer avec les antibiotiques actuels. Cela pourrait conduire à de nouvelles stratégies thérapeutiques pour gérer les infections chroniques et récurrentes .
Signification structurelle
La structure de la this compound, en particulier la présence du groupe 2,4-difluorophényle en position N-1, peut être associée à sa forte activité anti-persistante. Comprendre cette signification structurelle pourrait guider la conception de nouveaux antibiotiques ayant une efficacité accrue contre les persistants bactériens .
Mécanisme D'action
Target of Action
Tosufloxacin primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, and repair .
Mode of Action
Tosufloxacin inhibits the activity of DNA gyrase and topoisomerase IV . By doing so, it prevents the uncoiling of supercoiled DNA during replication or transcription . This inhibition disrupts normal bacterial cell division .
Biochemical Pathways
As a fluoroquinolone, it is known to interfere with the bacterial dna synthesis pathway by inhibiting dna gyrase and topoisomerase iv .
Pharmacokinetics
Like other fluoroquinolones, it is expected to have concentration-dependent killing and prolonged post-antibiotic effect .
Result of Action
The inhibition of DNA gyrase and topoisomerase IV by Tosufloxacin leads to the disruption of bacterial DNA replication and transcription . This results in the inhibition of bacterial cell division and ultimately leads to bacterial cell death .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Tosufloxacin has been found to be extremely effective in treating several bacterial infections . It interacts with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . The interaction inhibits these enzymes, thereby preventing bacterial replication .
Cellular Effects
Tosufloxacin has shown significant bactericidal activity against Pseudomonas aeruginosa, a common bacterial pathogen . It has been found to be effective against the preformed biofilms of P. aeruginosa at concentrations of 2–4 μM . It also exhibits bactericidal efficacy against CCCP-induced P. aeruginosa persister cells .
Molecular Mechanism
The molecular mechanism of Tosufloxacin involves its interaction with bacterial DNA gyrase and topoisomerase IV . By inhibiting these enzymes, Tosufloxacin prevents the supercoiling of bacterial DNA, a crucial step in DNA replication. This inhibition disrupts bacterial replication, leading to the death of the bacterial cell .
Temporal Effects in Laboratory Settings
In laboratory settings, Tosufloxacin has shown increased body weights after administration, without any long-term effects . Behavioral analysis suggested alterations in anxiety-like behaviors and memory recall dysregulation .
Dosage Effects in Animal Models
In animal models, Tosufloxacin was administered via drinking water at a dose of up to 300 mg/kg for two consecutive weeks during the developmental period . The results showed increased body weights after Tosufloxacin administration, without any long-term effects .
Metabolic Pathways
As a fluoroquinolone, it is likely to undergo hepatic metabolism, similar to other drugs in this class .
Propriétés
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWFMDMBOJLQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100490-94-6 (4-toluene sulfonate) | |
| Record name | Tosufloxacin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044135 | |
| Record name | Tosufloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100490-36-6 | |
| Record name | Tosufloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100490-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tosufloxacin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tosufloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16850 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tosufloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOSUFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHJ553KQPS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Tosufloxacin?
A1: Tosufloxacin, like other quinolones, exerts its antibacterial activity by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. [, , , , , ] These enzymes are essential for bacterial DNA replication, transcription, and repair. [, , , , , ] By inhibiting these enzymes, Tosufloxacin disrupts bacterial DNA synthesis and leads to bacterial cell death. [, , , , , ]
Q2: How does Tosufloxacin's interaction with bacterial outer membrane differ from other fluoroquinolones?
A2: Studies suggest that Tosufloxacin may predominantly utilize a non-porin pathway to permeate the bacterial outer membrane, potentially through phospholipid bilayers. [, ] This differs from some other fluoroquinolones, which primarily utilize porin channels. [, ] This characteristic might contribute to its activity against certain resistant strains. [, ]
Q3: Does Tosufloxacin exhibit activity against intracellular bacteria?
A3: Yes, Tosufloxacin demonstrates potent intracellular bactericidal activity, likely due to its ability to effectively penetrate human cells. [] In studies using human lung fibroblast cells infected with Salmonella enteritidis, Tosufloxacin showed superior suppression of intracellular bacterial growth compared to ofloxacin and norfloxacin. [] This intracellular activity is attributed both to its intrinsic antibacterial potency and its efficient cellular penetration. []
Q4: What is the molecular formula and weight of Tosufloxacin?
A4: The molecular formula of Tosufloxacin is C19H17F3N4O3S. Its molecular weight is 438.43 g/mol. []
Q5: How stable is Tosufloxacin under different conditions, and what are the formulation strategies used to enhance its stability and bioavailability?
A5: Tosufloxacin tosylate compositions have been developed to improve stability and dissolution rate. [] One formulation incorporates excipients like starch, hydroxypropyl cellulose derivatives, sodium carboxymethyl starch, silicon dioxide, and magnesium stearate. [] This formulation showed enhanced stability and a faster disintegration time compared to formulations using crude Tosufloxacin tosylate. [] Another approach utilizes aluminum potassium sulfate dodecahydrate as a co-solvent in eye drop formulations to increase Tosufloxacin tosylate solubility and improve solution stability. []
Q6: What is the impact of Tosufloxacin tosylate's water solubility on its formulation, and how is this addressed?
A6: Tosufloxacin tosylate's low water solubility poses challenges for intravenous formulation development. [] To overcome this, a prodrug, A-71497 (3-formyl derivative of Tosufloxacin), was synthesized. [] A-71497 demonstrates improved water solubility and effectively delivers Tosufloxacin into the bloodstream after oral, subcutaneous, and intravenous administration in animal models. []
Q7: What are the primary pharmacokinetic parameters of Tosufloxacin?
A7: In a bioequivalence study in healthy Chinese volunteers, Tosufloxacin demonstrated a half-life (t1/2) of 5.17 ± 1.96 hours after oral administration of 0.3 g Tosufloxacin tablets. [] The time to reach maximum concentration (tmax) was 0.89 ± 0.19 hours, with a maximum concentration (Cmax) of 0.53 ± 0.09 µg/mL. [] The area under the curve from 0 to 24 hours (AUC0-24h) and the area under the curve from 0 to infinity (AUC0→∞) were 1.75 ± 0.67 µg·h·mL-1 and 1.98 ± 0.74 µg·h·mL-1, respectively. []
Q8: Is Tosufloxacin a substrate for P-glycoprotein?
A8: Yes, studies suggest that Tosufloxacin is likely a substrate for P-glycoprotein (P-gp), an efflux transporter protein. [] This interaction was demonstrated in a human colon adenocarcinoma cell line (Caco-2) monolayer model, where Tosufloxacin transport was significantly affected by the P-gp inhibitor ketoconazole. []
Q9: How does the in vitro activity of Tosufloxacin compare to other quinolones against common bacterial pathogens?
A9: Tosufloxacin exhibits potent in vitro activity against a wide range of bacterial species. [, , , , , , ] It shows comparable or superior activity to ciprofloxacin and other quinolones against many gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. [, , , , , , ] It demonstrates good activity against Haemophilus influenzae, Moraxella catarrhalis, and Neisseria gonorrhoeae. [, , , , , , ] While Tosufloxacin is active against Pseudomonas aeruginosa, its activity might be slightly lower compared to some other quinolones like ciprofloxacin. [, , , , , , ] Notably, Tosufloxacin exhibits excellent in vitro activity against anaerobic bacteria, often surpassing other tested quinolones. [, ]
Q10: Has the efficacy of Tosufloxacin been evaluated in animal models of infection?
A10: Yes, Tosufloxacin has demonstrated efficacy in various animal models of bacterial infections. [, , ] In a rat model of intra-abdominal infection, Tosufloxacin alone, and in combination with metronidazole, significantly reduced mortality and improved cure rates compared to untreated controls. [] The Tosufloxacin-metronidazole combination showed comparable efficacy to the gentamicin-metronidazole combination. []
Q11: What are the known mechanisms of resistance to Tosufloxacin?
A11: Resistance to Tosufloxacin, like other quinolones, can arise from mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC). [, ] These mutations typically occur within the quinolone resistance-determining regions (QRDR) of these genes and reduce the binding affinity of the drug to the enzyme. [, ] Another mechanism of resistance involves active efflux pumps, which can extrude Tosufloxacin from bacterial cells, decreasing its intracellular concentration and efficacy. [, ]
Q12: What analytical techniques are commonly employed to determine Tosufloxacin concentrations?
A13: High-performance liquid chromatography (HPLC) is frequently used to determine Tosufloxacin concentrations in various matrices, including plasma. [, , ] A common approach involves using a reversed-phase C18 column with UV detection at a wavelength of 269 nm. [] To improve the accuracy and sensitivity of the analysis, a column-switching technique can be employed to separate Tosufloxacin from interfering compounds in plasma samples. []
Q13: Are there alternative analytical methods for quantifying Tosufloxacin?
A14: Yes, a fluorescence-based method has been developed for Tosufloxacin determination. [] This method takes advantage of the enhanced fluorescence of Tosufloxacin Tosylate in the presence of aluminum ions (Al3+) in a sodium acetate-acetic acid buffer solution. [] This approach offers a simple and rapid alternative to HPLC for certain applications. []
Q14: What types of bacterial infections has Tosufloxacin been investigated for in clinical settings?
A14: Tosufloxacin has been clinically evaluated for treating various bacterial infections, including:
- Respiratory tract infections: acute bronchitis, pneumonia [, , , ]
- Urinary tract infections: acute uncomplicated cystitis, pyelonephritis [, , ]
- Nongonococcal urethritis, including Chlamydia trachomatis []
- Other infections: intra-abdominal infections, hepatobiliary infections, gastrointestinal infections [, ]
Q15: Has Tosufloxacin been investigated for its efficacy in treating macrolide-resistant Mycoplasma pneumoniae infections?
A16: Yes, clinical studies have explored the use of Tosufloxacin in treating macrolide-resistant Mycoplasma pneumoniae pneumonia in pediatric patients. [, ] While Tosufloxacin demonstrated some efficacy, minocycline showed superior clinical outcomes in these studies. [, ]
Q16: What is the clinical significance of Tosufloxacin's activity against biofilm-forming bacteria?
A17: Tosufloxacin's ability to eradicate biofilm-forming bacteria, particularly nontypeable Haemophilus influenzae, holds promise for treating challenging infections like otitis media. [] Biofilms, being notoriously resistant to conventional antibiotic therapy, contribute to treatment failures and recurrent infections. [] Tosufloxacin's efficacy against biofilms in vitro suggests its potential as an alternative treatment strategy for these infections. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




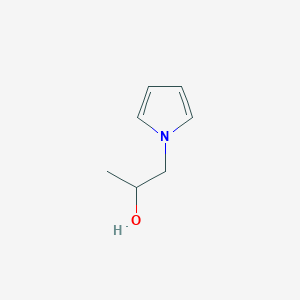
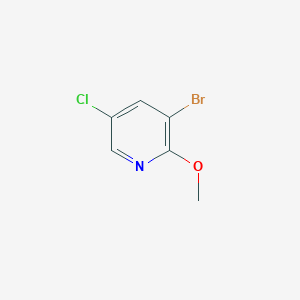
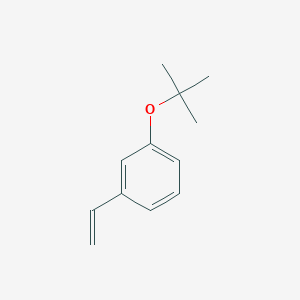



![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)
![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)
